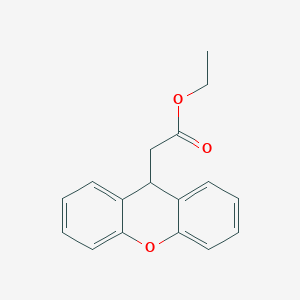

Ethyl (9H-xanthen-9-yl)acetate

Description

Contextualization within Heterocyclic Compound Chemistry

Xanthene and its derivatives represent a significant class of oxygen-containing heterocyclic compounds. mdpi.com These tricyclic structures, characterized by a dibenzo[b,e]pyran core, are a focal point in organic and medicinal chemistry due to their versatile nature. mdpi.com Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.net The xanthene scaffold, in particular, serves as a valuable framework for creating a diverse array of molecules with a wide range of biological and physical properties. mdpi.comclockss.org The exploration of such scaffolds is a key area of research aimed at discovering new compounds with potential therapeutic applications, such as carbonic anhydrase inhibitors for treating diseases like epilepsy and glaucoma. rsc.org

Historical Evolution of Xanthene Scaffold Research

The history of xanthene chemistry dates back to 1871, with the synthesis of fluorescein (B123965) by Adolph von Baeyer. researchgate.netbritannica.com This discovery of a prominent xanthene dye, created through the condensation of resorcinol (B1680541) and phthalic anhydride (B1165640), marked the beginning of extensive research into this class of compounds. researchgate.net One of the early syntheses of the core xanthene nucleus was reported in 1925. mdpi.com Over the decades, research has evolved from focusing primarily on the synthesis of dyes to exploring the broader potential of the xanthene scaffold. mdpi.comresearchgate.net Modern synthetic methods have enabled the creation of xanthenes with diverse substitution patterns and improved properties like enhanced stability and brightness, opening up new applications in biology and chemistry. nih.gov

Significance of 9H-Xanthen-9-yl Moiety in Chemical Research

The 9H-xanthen-9-yl moiety, a key structural component, is of particular interest to researchers. The substituent at the 9-position of the xanthene ring system significantly influences the compound's physical, chemical, and biological properties. researchgate.net This versatility allows for the introduction of various functional groups, leading to a wide spectrum of derivatives with applications in medicinal chemistry and materials science. mdpi.com For instance, derivatives of 9H-xanthene have been investigated for their potential as antimalarial agents and fluorescent probes for biological imaging. ontosight.ai The ability to modify this position is crucial for tuning the molecule's properties for specific applications, such as in the development of positive allosteric modulators of mGlu1 receptors. researchgate.net

Overview of Research Directions for Ethyl (9H-xanthen-9-yl)acetate

This compound is a specific derivative of xanthene that is a subject of ongoing research. Its chemical structure, featuring an ethyl acetate (B1210297) group at the 9-position of the xanthene core, makes it a valuable intermediate in organic synthesis. For example, it can be a precursor in the synthesis of N-substituted and other heterocyclic compounds. nih.gov Research is focused on its synthesis, characterization, and potential applications. The compound's properties, such as its melting point of 66-68°C, have been documented. chemsynthesis.com The broader market for ethyl acetate, a key component of this molecule, is experiencing steady growth due to its use as a solvent in various industries, including paints, coatings, and pharmaceuticals, which may indirectly influence the research and availability of its derivatives. transparencymarketresearch.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 7401-03-8 | C16H14O3 | 254.285 | 66-68 |

| Xanthene | 92-83-1 | C13H10O | 182.222 | 101-102 |

| Xanthene-9-carboxylic acid | 65736 (CID) | C14H10O3 | 226.23 | Not Available |

| (9H-Xanthen-9-yl)acetic acid | 1217-58-9 | C15H12O3 | Not Available | Not Available |

| 9H-Xanthen-9-yl acetate | Not Available | C15H12O3 | Not Available | Not Available |

| 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-yl acetate | 114371-79-8 | C18H16O7 | 344.3 | Not Available |

| (9H-Xanthen-9-yl)-urea | 74428-56-1 | C14H12N2O2 | Not Available | Not Available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

218281-09-5 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl 2-(9H-xanthen-9-yl)acetate |

InChI |

InChI=1S/C17H16O3/c1-2-19-17(18)11-14-12-7-3-5-9-15(12)20-16-10-6-4-8-13(14)16/h3-10,14H,2,11H2,1H3 |

InChI Key |

SJFDWQOIOVCUPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Optimization

Direct Synthetic Routes to Ethyl (9H-xanthen-9-yl)acetate

The synthesis of the title compound is accessible through several direct methods, primarily involving the formation of an ether linkage to the xanthene core.

Esterification and Alkylation Reactions

A primary and straightforward method for the synthesis of this compound involves the reaction of xanthydrol with an appropriate ethyl haloacetate. One documented procedure details the reaction of xanthydrol with ethyl chloroacetate. researchgate.net This reaction is typically conducted in a suitable solvent, such as ethanol (B145695), and facilitated by a base, like triethylamine, which acts as a hydrogen halide scavenger. The mixture is heated to drive the reaction to completion. researchgate.net This process represents a classical Williamson ether synthesis, where the alkoxide, formed in situ from xanthydrol, displaces the chloride from ethyl chloroacetate.

Catalytic Approaches in Xanthene Ether Synthesis

While the direct synthesis of this compound itself via catalytic etherification is not extensively detailed, the broader field of xanthene synthesis provides insight into relevant catalytic methods. Various catalysts have been developed for the synthesis of the xanthene core structure, which could potentially be adapted for subsequent etherification or one-pot functionalization.

Catalytic systems for xanthene synthesis often focus on green chemistry principles, employing reusable and environmentally benign catalysts. Examples include:

Copper-amine complexes on nano NaY zeolite (Cu@NNPS-NaY) : This heterogeneous catalyst has proven highly efficient for synthesizing xanthene derivatives, achieving high yields in short reaction times in ethanol. chemmethod.comchemmethod.com The catalyst is reusable for multiple cycles without significant loss of activity. chemmethod.comchemmethod.com

Fe3O4 nanoparticles : These have been used as a magnetically recoverable catalyst for the synthesis of xanthene derivatives in water, offering an environmentally friendly approach. rsc.org

Tantalum(V) oxide-supported heteropoly acid (PTA@Ta2O5) : This system has been used for the solvent-free synthesis of xanthenes with high yields. researchgate.net

Metal ion-exchanged NaY zeolite : This heterogeneous catalyst has also been employed for the one-pot, solvent-free synthesis of xanthene derivatives. rsc.org

These catalytic methods are primarily for the construction of the xanthene ring system itself, often through the condensation of aldehydes with active methylene (B1212753) compounds like dimedone or with β-naphthol. chemmethod.comchemmethod.comrsc.orgrsc.org

Yield Optimization and Purity Considerations

Optimizing the yield and purity of this compound is crucial for its use in subsequent synthetic steps. In the direct alkylation of xanthydrol, reaction conditions such as temperature, reaction time, and the choice of base and solvent play a significant role. Following the reaction, purification is typically achieved by recrystallization from a suitable solvent system. researchgate.net

For related processes like the production of ethyl acetate (B1210297), dynamic optimization strategies in reactive distillation columns have been studied to maximize purity. researchgate.net While a different system, the principles of managing reaction equilibria and separation can be conceptually applied to optimize the production of specialized esters like this compound. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is a standard practice to determine the optimal reaction time and ensure the consumption of starting materials. researchgate.net

Convergent and Divergent Synthesis Strategies for Analogues and Derivatives

This compound serves as a valuable starting material for creating a variety of analogues and derivatives through convergent and divergent synthetic pathways.

Synthesis via Intermediate Derivatization (e.g., Hydrazide Intermediates)

A key divergent strategy involves the conversion of the ethyl ester of this compound into a more reactive intermediate, such as a hydrazide. The reaction of this compound with hydrazine (B178648) hydrate, typically in a solvent like ethanol under reflux, yields 2-(9H-xanthen-9-yloxy)acetohydrazide. researchgate.net

This hydrazide intermediate is a versatile building block. Peptide hydrazides, for example, are widely used in the chemical synthesis of proteins, where they can be converted to peptide thioesters for native chemical ligation. nih.govresearchgate.net This highlights the potential of the 2-(9H-xanthen-9-yloxy)acetohydrazide intermediate for conjugation to peptides or other biomolecules. The hydrazide functional group can participate in various chemical transformations, including condensation reactions to form hydrazones or conversion to acyl azides for coupling reactions. researchgate.net

A documented synthesis reported an 80% yield for the conversion of ethyl (9H-xanthen-9-yloxy)acetate to the corresponding acetohydrazide. researchgate.net

Table 1: Synthesis of 2-(9H-xanthen-9-yloxy)acetohydrazide

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Ethyl (9H-xanthen-9-yloxy)acetate | Hydrazine Hydrate | 2-(9H-xanthen-9-yloxy)acetohydrazide | 80 | researchgate.net |

Ring-Closing Reactions for Fused Systems (e.g., Dithiolane and Thiazolone Formation)

The derivatives of this compound can be used to construct more complex, fused heterocyclic systems through ring-closing reactions. For instance, the 2-(9H-xanthen-9-yloxy)acetohydrazide intermediate can be further reacted to form dithiolane and thiazolone rings. researchgate.net

One pathway involves reacting the acetohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) to form a potassium dithiocarbazate salt. This salt can then be reacted with ethyl 2-chloroacetate to form a 1,3-dithiolan-4-one derivative. researchgate.net Such ring-closing strategies are a powerful tool in synthetic chemistry for building molecular complexity.

While not directly starting from this compound, the broader field of synthetic chemistry demonstrates the utility of ring-closing metathesis (RCM) reactions for creating fused ring systems. rsc.orgscispace.com These reactions, often employing ruthenium-based catalysts like Grubbs' catalyst, are used to form various heterocyclic and carbocyclic rings, including those fused to other ring systems. rsc.orgscispace.com This highlights the potential for designing derivatives of this compound that could undergo RCM to generate novel fused xanthene structures.

Electrochemical Synthetic Methods

Electrosynthesis offers a green and efficient alternative to conventional chemical methods for synthesizing xanthene derivatives. These methods often proceed under mild conditions, reduce the need for hazardous reagents, and can offer high selectivity and yields.

One prominent electrochemical approach involves the use of an electrogenerated base (EGB). asianpubs.org In this method, a "probase" compound is reduced at the cathode to form a strong base in situ. This EGB can then catalyze reactions, such as the condensation of aldehydes with active methylene compounds, to form the xanthene scaffold. For instance, the electrosynthesis of xanthene-1,8(2H)-dione derivatives has been successfully demonstrated by reacting dimedone and various benzaldehydes. asianpubs.orgasianpubs.orgresearchgate.net The reaction is carried out in an undivided cell with a platinum cathode and a consumable graphite (B72142) anode, using sodium acetate as a supporting electrolyte in a water/acetonitrile mixture. asianpubs.org This technique avoids the use of traditional, often toxic, chemical bases and simplifies the work-up procedure. asianpubs.org

Another electrochemical strategy is the direct oxidative C-H functionalization. A catalyst-free method for the alkylation of azobenzenes with xanthenes has been reported, showcasing the power of electrochemistry to forge new carbon-carbon bonds with high regioselectivity. mdpi.com While not a direct synthesis of the xanthene core itself, this method demonstrates the electrochemical activation of the C-H bond at the 9-position of xanthene, allowing it to couple with other molecules. mdpi.com This principle could be adapted for the synthesis of this compound by coupling xanthene with an appropriate ethyl acetate precursor.

Table 1: Comparison of Electrochemical Methods for Xanthene Synthesis

| Method | Key Features | Typical Reactants | Advantages | Reference |

|---|---|---|---|---|

| Electrogenerated Base (EGB) | In situ generation of a base via cathodic reduction. | Dimedone, Aromatic Aldehydes | Avoids use of toxic chemical bases, simple work-up, high yields. | asianpubs.orgasianpubs.orgresearchgate.net |

| Direct C-H Functionalization | Catalyst-free alkylation via electrochemical oxidation. | Xanthene, Azobenzenes | High regioselectivity, catalyst-free. | mdpi.com |

Advanced Synthetic Techniques

The synthesis of xanthene derivatives, including this compound, is continually evolving with the advent of advanced techniques that prioritize sustainability, efficiency, and precision.

Green Chemistry Principles in Xanthene Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Many modern syntheses of xanthenes align with these principles. The use of multicomponent reactions (MCRs), which combine three or more reactants in a single step, is a prime example of a green approach as it enhances step economy. scholarsresearchlibrary.combenthamdirect.com

The choice of catalysts and solvents is critical. Eco-friendly catalysts, such as sulfonated fructose, have been developed for xanthene synthesis, offering high catalytic activity, stability, and compatibility with green solvents like water and ethanol. journaljpri.com Similarly, using water as a solvent is highly desirable due to its non-toxic and environmentally benign nature. tandfonline.comresearchgate.net Ultrasound-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields under mild conditions, often in environmentally friendly solvents. nih.gov Catalyst-free methods, for instance, the reaction of salicylaldehydes with dimedone in ethanol under reflux, also represent a green alternative by simplifying the reaction and purification process. goums.ac.ir

Stereoselective and Regioselective Synthesis Challenges

Achieving high levels of stereoselectivity and regioselectivity is a significant challenge in the synthesis of complex molecules like substituted xanthenes. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for bond formation at a particular position. youtube.com

For a molecule like this compound, the key challenge lies in controlling the substitution at the 9-position of the xanthene ring. While many syntheses produce racemic mixtures, the development of stereoselective methods is crucial for applications where a specific enantiomer is required. Copper-catalyzed reactions have shown promise in the stereoselective synthesis of various saturated heterocycles, and these principles could potentially be applied to xanthene synthesis. nih.gov These reactions often involve the cyclization of substrates with pendant alkenes, where the catalyst controls the stereochemical outcome. nih.gov

Regioselectivity becomes important when using unsymmetrically substituted precursors. The reaction must be controlled to ensure that the desired constitutional isomer is formed. For example, in Friedel-Crafts type reactions to form the xanthene core, directing groups on the aromatic rings play a crucial role in determining the final structure.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis. durham.ac.ukresearchgate.net These include enhanced safety, better temperature and pressure control, increased reaction rates, and the potential for straightforward scaling and automation. researchgate.netmit.edumdpi.com

The synthesis of xanthene derivatives has been successfully adapted to continuous flow systems. One study demonstrated the synthesis of a xanthene derivative using a copper-based metal-organic framework (CuBTC) as a catalyst in a packed-bed reactor. frontiersin.org This continuous flow system was significantly more efficient than the corresponding batch reaction, producing the desired product 22.5 times faster with comparable yields. frontiersin.org The ability to operate continuously also eliminates the need for catalyst isolation and recovery steps between batches. frontiersin.org

Flow chemistry is particularly well-suited for integrating multiple reaction steps into a seamless sequence, which can be highly advantageous for constructing complex molecules. durham.ac.uk This technology holds great promise for the industrial production of this compound and other valuable xanthene derivatives in a more efficient, safer, and sustainable manner. mit.edu

Table 3: Summary of Advanced Synthetic Techniques

| Technique | Core Principle | Example Application in Xanthene Synthesis | Key Benefits | Reference |

|---|---|---|---|---|

| Green Chemistry | Minimize environmental impact. | Use of water as solvent, bio-based catalysts (sulfonated fructose), ultrasound. | Reduced waste, less toxicity, sustainability. | journaljpri.comtandfonline.comnih.gov |

| Stereo/Regioselective Synthesis | Control over spatial arrangement and position of chemical bonds. | Copper-catalyzed heterocycle formation (potential application). | Access to specific isomers, higher product purity. | youtube.comnih.gov |

| Flow Chemistry | Continuous reaction in a tube/channel reactor. | CuBTC-catalyzed synthesis of a xanthene derivative. | Faster reaction, improved safety, scalability, automation. | durham.ac.ukfrontiersin.org |

Chemical Reactivity and Mechanistic Investigations

Oxidative and Photochemical Transformations

The xanthene scaffold is known for its rich photochemical and oxidative chemistry. The presence of the ester group at the C9 position influences the pathways of these transformations, which often proceed through radical or cationic intermediates.

Formation and Reactivity of Xanthyl Cations and Radicals

The C9 position of xanthene derivatives is prone to forming both cationic and radical species. Photoflash excitation of certain xanthene derivatives, like fluorescein (B123965), can lead to the formation of semireduced radicals through the reaction of the dye's triplet state. researchgate.net These radicals can be long-lived, with their stability and subsequent reactions, such as disproportionation, being highly dependent on the pH of the solution. researchgate.net

In the context of ethyl (9H-xanthen-9-yl)acetate, the C9-H bond can be cleaved to form a xanthyl radical. This radical can then participate in various reactions, including cross-coupling. For instance, a metal-free radical-radical cross-coupling reaction between xanthenes and sulfonyl hydrazides has been developed to form xanthen-9-sulfone derivatives. rsc.org Mechanistic studies suggest that sulfonyl radicals are generated from the hydrazides and subsequently couple with the xanthyl radical. rsc.org

Photooxygenation Mechanisms and Dioxetane Intermediacy

The photooxidation of xanthenes can proceed through different mechanisms, often involving singlet oxygen and leading to the formation of endoperoxides or dioxetane intermediates. While direct evidence for a dioxetane intermediate in the photooxygenation of this compound is not explicitly detailed in the provided search results, the photooxidation of related xanthene systems is well-documented. For instance, xanthene dyes are known to undergo photodegradation upon extensive irradiation with visible light, leading to the release of carbon monoxide and other small molecules, a process that implies the breakdown of the central heterocyclic ring. chemrxiv.org This degradation suggests the formation of highly reactive intermediates, consistent with dioxetanes, which can cleave to form carbonyl compounds.

Furthermore, visible light-induced photocatalytic oxidation of 9H-xanthenes to the corresponding 9H-xanthen-9-ones using molecular oxygen as the oxidant is a common transformation. nih.gov This process is often facilitated by a photocatalyst and points towards an oxygen-transfer mechanism where dioxetane-like structures could be involved. nih.gov

Reductive Reactions and Pathways

The reduction of the xanthene system, particularly from an oxidized state like a xanthen-9-one, is a key transformation. These reactions can be achieved through various methods, including the use of metal hydrides and catalytic hydrogenation.

Reduction of Related Xanthen-9-ones and Thioxanthen-9-ones

The reduction of xanthen-9-ones and their sulfur analogues, thioxanthen-9-ones, provides insight into the potential reductive pathways for derivatives like this compound. Thioxanthen-9-ones have been successfully reduced to their corresponding thioxanthenes using organotin hydrides like dibutyltin (B87310) chloride hydride. tandfonline.com Mechanistic studies of this reduction suggest the involvement of a ketyl radical as an intermediate. tandfonline.com This is supported by the observation that reduction of thioxanthen-9-ol (formed from the ketone with LiAlH₄) also proceeds to the thioxanthene. tandfonline.com

The choice of reducing agent and reaction conditions can influence the final product. The reduction of xanthen-9-one can yield either 9H-xanthene or 9H-xanthen-9-ol. The disproportionation of xanthenols can also lead to the formation of both xanthenes and xanthones. sci-hub.st

Table 1: Reduction of Selected Thioxanthen-9-ones This table is interactive. Click on the headers to sort.

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 2-Propoxythioxanthen-9-one | Dibutyltin chloride hydride | 2-Propoxythioxanthen | tandfonline.com |

| 2-Chloro-4-methylthioxanthen-9-one | Dibutyltin chloride hydride | 2-Chloro-4-methylthioxanthen | tandfonline.com |

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a widely used method for the reduction of various functional groups and heterocyclic systems. While specific studies on the catalytic hydrogenation of this compound were not found, the synthesis of xanthene derivatives often involves catalytic steps. iau.irchemmethod.comrsc.orgnih.gov For example, various metal-based catalysts, including copper, have been employed in the synthesis of xanthenes. iau.irchemmethod.comrsc.org These synthetic methods, while not direct hydrogenation of the final product, demonstrate the compatibility of the xanthene core with catalytic systems. The synthesis of xanthene derivatives can be promoted by various catalysts, indicating that the xanthene structure is amenable to catalytic transformations which could include hydrogenation under appropriate conditions. mdpi.com

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The functionalization of the 9-position of the xanthene ring is a key area of investigation, enabling the synthesis of a diverse array of derivatives. This compound serves as a precursor in several important bond-forming reactions.

Electrochemical methods offer a green and efficient pathway for the functionalization of C(sp³)–H bonds, including the benzylic C-H bond at the 9-position of the xanthene nucleus. nih.govnih.gov These reactions can proceed without the need for external chemical oxidants, which is a significant advantage in terms of atom economy and waste reduction. tandfonline.comrsc.org

A notable application is the electrochemical dehydrogenative cross-coupling of xanthenes with ketones to form 9-alkyl-9H-xanthenes. rsc.orgresearchgate.net This process facilitates the formation of a new C(sp³)–C(sp³) bond. The reaction is typically carried out at room temperature under mild conditions and demonstrates a high tolerance for various functional groups. rsc.org The proposed mechanism involves the anodic oxidation of the xanthene to generate a cationic intermediate, which then reacts with the enol form of the ketone. Subsequent deprotonation yields the final product.

The versatility of this electrochemical approach extends to the formation of C-N bonds through coupling with nitriles and C-C bonds with terminal alkynes, demonstrating tunable chemoselectivity based on the reaction conditions. nih.gov These methods provide a direct route to functionalized xanthenes, which are valuable skeletons in pharmaceuticals and bioactive compounds. researchgate.net The use of electrochemistry provides an alternative to traditional transition-metal-catalyzed methods for C-H bond functionalization. tandfonline.com

| Coupling Partner | Bond Formed | Key Advantages | Reference |

|---|---|---|---|

| Ketones | C(sp³)–C(sp³) | External oxidant-free, mild conditions, high atom economy. | rsc.org |

| Terminal Alkynes | C(sp³)–C(sp) | Tunable chemoselectivity, catalyst-free. | nih.gov |

| Nitriles | C(sp³)–N | Tunable chemoselectivity, catalyst-free. | nih.gov |

| Arenes | C(sp³)–C(sp²) | Metal-free radical C-H arylation. | tandfonline.com |

The intramolecular Heck reaction is a powerful palladium-catalyzed method for constructing cyclic and polycyclic systems through the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule. wikipedia.orglibretexts.org This reaction has been widely applied in the synthesis of complex natural products and heterocyclic compounds. chim.it

While direct examples involving this compound as a starting material are not extensively documented, the principles of the intramolecular Heck reaction suggest its potential for creating novel, fused xanthene derivatives. For this to be feasible, a precursor would be required where an alkenyl group is tethered to the xanthene structure, and a halide is present on one of the aromatic rings. The palladium catalyst would then facilitate the cyclization.

The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the tethered alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The intramolecular nature of the reaction often leads to high regioselectivity and stereoselectivity. libretexts.orgprinceton.edu The formation of five- and six-membered rings is common, and the reaction is tolerant of a wide range of functional groups, including esters. princeton.edu

The chemical structure of this compound offers two primary sites for nucleophilic attack: the carbonyl carbon of the ethyl acetate (B1210297) group and the C9 position of the xanthene ring.

The ester functionality is susceptible to classical nucleophilic acyl substitution reactions. For instance, hydrolysis under basic or acidic conditions would yield xanthene-9-acetic acid. Transesterification with other alcohols or aminolysis with amines to produce the corresponding amides are also feasible reactions. An example of a related amide is N-(tetrahydro-2-furanylmethyl)-2-(9H-xanthen-9-yl)acetamide. nih.gov

Nucleophilic substitution at the C9 position of the xanthene ring is less direct as the hydrogen is not a good leaving group. However, if the C9 position is functionalized with a good leaving group, such as a halide (e.g., in 9-chloro-9-phenyl-9H-xanthene ontosight.ai), it becomes an electrophilic center amenable to attack by various nucleophiles. Furthermore, dixanthenyl ether can react with active hydrogen compounds to yield 9-substituted xanthenes. researchgate.net

Nucleophilic aromatic substitution on the benzene (B151609) rings of the xanthene core is also a possibility, although it generally requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed, which are absent in the parent structure of this compound. masterorganicchemistry.com

Acid-Base Chemistry and pH-Dependent Behavior

The presence of the ether oxygen in the xanthene ring and the carbonyl oxygen of the ester group imparts basic character to this compound, making its reactivity and properties susceptible to changes in pH.

In acidic media, the reactivity of this compound can be significantly influenced. The ether oxygen of the xanthene ring can be protonated, which can activate the C9 position towards certain reactions. Acid catalysts are commonly employed in the synthesis of xanthene derivatives through condensation reactions. tandfonline.comrsc.orgfrontiersin.org For example, the synthesis of 9-substituted xanthenes can be achieved through the acid-catalyzed reaction of an aldehyde with a suitable nucleophile, where the acid activates the carbonyl group of the aldehyde. rsc.org

Furthermore, the ethyl acetate moiety is prone to acid-catalyzed hydrolysis. This reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This would lead to the formation of xanthene-9-acetic acid and ethanol (B145695).

| Reaction Type | Role of Acid | Typical Products | Reference |

|---|---|---|---|

| Synthesis of Xanthene Derivatives | Lewis or Brønsted acid catalyst to activate reactants. | 14-aryl-14H-dibenzo[a,j]xanthenes | tandfonline.com |

| Condensation Reactions | Activates carbonyl carbon of aldehydes. | 1,8-dioxo-octa-hydro xanthene derivatives | rsc.org |

| Ester Hydrolysis | Protonation of carbonyl oxygen, enhancing electrophilicity. | Carboxylic acid and alcohol | General Chemistry |

The spectroscopic and photophysical properties of xanthene derivatives are often sensitive to the surrounding environment, including pH. goums.ac.ir Protonation of this compound can occur at two primary sites: the ether oxygen of the central pyran ring or the carbonyl oxygen of the ethyl acetate group.

Protonation alters the electronic structure of the molecule, which in turn affects its absorption and emission spectra. For many xanthene-based dyes, changes in pH lead to distinct shifts in their UV-visible absorption and fluorescence emission wavelengths. nih.govlsu.edu This is because the protonated and deprotonated forms of the molecule have different electronic energy levels.

Mechanistic Elucidation of Reaction Pathways

The chemical reactivity of this compound is primarily centered around the ester functionality and the unique properties of the bulky 9-xanthenyl substituent. Mechanistic investigations, while not extensively reported for this specific molecule, can be inferred from studies on analogous sterically hindered esters. The hydrolysis of the ester group represents a key reaction pathway, and its mechanism is significantly influenced by the steric hindrance imposed by the voluminous xanthene moiety.

Under typical conditions, ester hydrolysis can proceed via several mechanisms, with the most common being the bimolecular acyl-oxygen cleavage (BAC2) for base-catalyzed hydrolysis and the AAC2 mechanism for acid-catalyzed hydrolysis. However, the significant steric bulk adjacent to the reaction center in this compound can alter these pathways.

In the case of highly hindered esters, an alternative bimolecular base-catalyzed hydrolysis with alkyl-oxygen fission (BAL2) can become competitive. cdnsciencepub.com This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the alkyl carbon of the ester, rather than the carbonyl carbon. For this compound, this would involve an attack at the methylene (B1212753) carbon of the ethyl group. However, given that the steric hindrance is on the alcohol portion of the ester, a more likely alternative in extremely hindered cases is the unimolecular alkyl-oxygen cleavage (AAL1) under acidic conditions, proceeding through a stable 9-xanthenyl carbocation.

Spectroscopic Monitoring of Reaction Intermediates

The progress of the hydrolysis of this compound can be effectively monitored using various spectroscopic techniques, which also provide insights into the formation of intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for tracking the disappearance of the starting material and the appearance of the products, 9H-xanthene-9-methanol and acetic acid (in its carboxylate form under basic conditions). The formation of a potential intermediate, such as a tetrahedral intermediate in a BAC2 mechanism, is typically too transient to be observed directly by conventional NMR. However, changes in the chemical shifts of the protons and carbons near the reaction center provide clear evidence of the reaction's progress.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the transformation of the ester functional group. The strong carbonyl (C=O) stretch of the ester in this compound would be replaced by the characteristic broad O-H stretch of the carboxylic acid and the O-H stretch of the alcohol product. The carbonyl stretch of the resulting carboxylic acid would also appear at a slightly different frequency.

The following table summarizes the expected key spectroscopic changes during the hydrolysis of this compound.

| Compound | Key Functional Group | Expected ¹H NMR Signals (ppm) | Expected IR Absorption (cm⁻¹) |

| This compound | Ester | ~4.1 (q, -OCH₂CH₃), ~1.2 (t, -OCH₂CH₃) | ~1730-1750 (C=O stretch) |

| Acetic Acid | Carboxylic Acid | ~10-13 (br s, -COOH) | ~2500-3300 (broad O-H stretch), ~1700-1720 (C=O stretch) |

| 9H-Xanthen-9-methanol | Alcohol | ~3.5-4.5 (br s, -OH) | ~3200-3600 (broad O-H stretch) |

Kinetic Studies of Reaction Rates

The hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide ion). chemrxiv.org The rate law for the base-catalyzed hydrolysis can be expressed as:

Rate = k[Ester][OH⁻]

The rate constant, k, is a key parameter that reflects the reactivity of the ester. Due to the significant steric hindrance provided by the 9-xanthenyl group, the rate of hydrolysis of this compound is expected to be substantially slower than that of less hindered esters like ethyl acetate. ias.ac.in This steric hindrance impedes the approach of the nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction.

The following table presents hypothetical comparative kinetic data to illustrate the expected impact of steric hindrance on the rate of ester hydrolysis.

| Ester | Relative Rate of Hydrolysis | Activation Energy (Ea) |

| Ethyl Acetate | 1 | Low |

| Ethyl Benzoate | 0.1 | Moderate |

| This compound | < 0.01 (Predicted) | High |

The actual rate constant and activation energy for the hydrolysis of this compound would need to be determined experimentally. Such a study would likely involve monitoring the disappearance of the ester or the appearance of a product over time under controlled conditions of temperature and reactant concentrations. The data would then be used to determine the reaction order and the rate constant. The temperature dependence of the rate constant would allow for the calculation of the activation energy via the Arrhenius equation.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete assignment of proton and carbon signals in Ethyl (9H-xanthen-9-yl)acetate.

Comprehensive ¹H and ¹³C NMR Assignments and Signal Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The signals corresponding to the ethyl group are typically observed as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons of the xanthene moiety and the acetate's alpha-proton will appear at distinct chemical shifts, influenced by the aromatic rings and the ester functionality.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift. The carbon atoms of the xanthene ring system will appear in the aromatic region of the spectrum, while the carbons of the ethyl group will be in the aliphatic region.

Table 1: Representative ¹H NMR Data for Ethyl Acetate (B1210297) Moiety

| Proton | Chemical Shift (δ) ppm (Typical) | Multiplicity | Coupling Constant (J) Hz (Typical) |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |

| -OCH₂ CH₃ | ~4.1 | Quartet | ~7.1 |

Note: The exact chemical shifts for the xanthene and acetate alpha-protons require specific experimental data for this compound.

Table 2: Representative ¹³C NMR Data for Ethyl Acetate Moiety

| Carbon | Chemical Shift (δ) ppm (Typical) |

| -OCH₂C H₃ | ~14 |

| -OC H₂CH₃ | ~60 |

| C =O | ~171 |

Note: The exact chemical shifts for the xanthene and acetate alpha-carbons require specific experimental data for this compound.

Two-Dimensional (2D) NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the protons on the xanthene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the methylene protons of the ethyl group will show a correlation to the signal of the methylene carbon.

Conformational Analysis via NMR

The three-dimensional structure and conformational preferences of this compound in solution can be investigated using advanced NMR techniques. The conformation of molecules can significantly influence their reactivity and biological activity.

Methods such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can be used to determine the spatial proximity of protons. By observing which protons are close to each other in space, even if they are not directly connected through bonds, the preferred conformation of the molecule can be deduced. For flexible molecules, NMR can also be used to study the dynamics of conformational exchange.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ due to the stretching vibration of the carbonyl group in the ester functionality.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the xanthene aromatic rings will be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and acetate methylene groups will be found just below 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds typically appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Ester C=O | Stretch | 1730 - 1750 |

| Ester C-O | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Bend (out-of-plane) | 690 - 900 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and FTIR are different, meaning that some vibrations may be strong in one technique and weak or absent in the other. For this compound, Raman spectroscopy would be particularly useful for observing

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a fundamental analytical technique for the characterization of this compound, providing essential information regarding its molecular weight and structural integrity.

The molecular formula for this compound is C₁₇H₁₆O₃. rsc.org This composition allows for the calculation of its theoretical exact mass, which is a critical parameter confirmed by High-Resolution Mass Spectrometry (HRMS). The monoisotopic mass is calculated to be 268.10994 g/mol . In a typical mass spectrometry experiment, the compound would be ionized, commonly forming the molecular ion [M]⁺ or protonated species [M+H]⁺, which would be detected by the mass analyzer. HRMS analysis provides a highly accurate mass measurement, which is used to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₃ |

| Nominal Mass | 268 g/mol |

| Average Mass | 268.30 g/mol |

This table presents calculated mass values for this compound.

The structural elucidation of this compound is further supported by analyzing its fragmentation pattern in the mass spectrum. While a specific experimental spectrum for this exact compound is not detailed in the reviewed literature, a predictable pattern can be inferred based on the fragmentation of its constituent parts: the 9H-xanthene core and the ethyl acetate side chain.

The bond between the C9 position of the xanthene ring and the methylene group of the acetate side chain is a likely site of initial cleavage. This would lead to two primary fragment series.

Xanthenyl Cation Formation: Cleavage at the C9 position would result in the formation of a stable xanthenyl cation (C₁₃H₉O⁺). This fragment is often a prominent peak in the mass spectra of 9-substituted xanthenes.

Ethyl Acetate Fragmentation: The neutral ethyl acetate radical or its corresponding cationic fragments would also be formed. The fragmentation of ethyl acetate is well-documented and produces characteristic ions. docbrown.info

A plausible fragmentation pathway would involve the loss of the entire ethyl acetate side chain, followed by further fragmentation of both the xanthene core and the side chain fragments.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 268 | [C₁₇H₁₆O₃]⁺ | C₁₇H₁₆O₃ | Molecular Ion [M]⁺ |

| 181 | [C₁₃H₉O]⁺ | C₁₃H₉O | Xanthenyl cation, resulting from the loss of the •CH₂COOC₂H₅ radical. This is often the base peak for 9-substituted xanthenes. |

| 88 | [C₄H₈O₂]⁺ | C₄H₈O₂ | Ethyl acetate molecular ion, from cleavage at the C9 position. |

| 71 | [C₃H₃O₂]⁺ | C₃H₃O₂ | From ethyl acetate fragment: loss of •CH₃ and H₂. |

| 45 | [C₂H₅O]⁺ | C₂H₅O | Ethoxy ion [CH₃CH₂O]⁺ from the ethyl acetate moiety. docbrown.info |

| 43 | [CH₃CO]⁺ | CH₃CO | Acetyl cation, a very common fragment from acetate esters. docbrown.info |

This table outlines the expected major fragments of this compound based on established fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

Based on the conducted literature search, no publicly available single-crystal X-ray diffraction data for this compound could be identified. Therefore, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and specific bond parameters, cannot be provided at this time.

No data available from the conducted search.

No data available from the conducted search.

Electronic Spectroscopy and Photophysical Characterization

The electronic properties of this compound are largely determined by the 9H-xanthene chromophore. The xanthene core is known to absorb in the UV-visible region. vulcanchem.com Studies on the photophysical properties of this compound reveal characteristics that make it suitable for applications in materials science and imaging. vulcanchem.com

The compound exhibits an absorption maximum (λₐᵦₛ) at approximately 350 nm, which is characteristic of the xanthene ring system. vulcanchem.com Upon excitation, it displays fluorescence with a notable quantum yield and excited-state lifetime, comparable to some rhodamine derivatives. vulcanchem.com

Table 3: Photophysical Properties of this compound

| Property | Value | Solvent |

|---|---|---|

| Absorption Maximum (λₐᵦₛ) | ~350 nm | Not Specified |

| Excited-State Lifetime (τ) | 2.4 ns | Acetonitrile |

Data sourced from Vulcanchem. vulcanchem.com

UV-Visible Absorption Spectroscopy

There is no available data on the UV-Visible absorption spectrum of this compound in the scientific literature. Characterization of related xanthene compounds shows that their absorption properties are highly dependent on the specific substituents on the xanthene core and the solvent used. For comparison, the parent 9H-xanthene molecule exhibits absorption maxima in the ultraviolet region, but substitution at the 9-position, as in the title compound, would be expected to alter the electronic transitions and thus the absorption wavelengths. Without experimental data, any discussion of its specific absorption bands, molar absorptivity, or solvatochromic effects would be purely speculative.

Fluorescence and Luminescence Properties

Similarly, no studies detailing the fluorescence or luminescence properties of this compound have been found. The fluorescence of xanthene derivatives is a key feature, often characterized by a distinct emission spectrum, Stokes shift, and sensitivity to the local environment. Research on analogous compounds, such as fluorescein (B123965) and rhodamine dyes, demonstrates strong fluorescence, but these molecules possess different functional groups that are critical to their photophysical behavior. rsc.orgsielc.comamazonaws.com Without experimental measurement, the emission maxima, fluorescence lifetime, and any potential phosphorescence of this compound are unknown.

Quantum Yield Determinations and Excited State Dynamics

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is a critical parameter for many applications. The determination of this value, along with the study of the excited-state dynamics (e.g., rates of internal conversion and intersystem crossing), requires specialized photophysical experiments. No such studies have been published for this compound. Therefore, data on its quantum yield and the processes that govern the decay of its excited electronic states are not available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic states and properties of molecular systems. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various other properties. For Ethyl (9H-xanthen-9-yl)acetate, DFT calculations, often using a basis set like 6-311++G(d,p), can elucidate its electronic distribution and reactivity. sciencepublishinggroup.com

The molecular electrostatic potential (MEP) map is a key output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the ether in the xanthene core and the carbonyl group of the ethyl acetate (B1210297) moiety, indicating these are sites susceptible to electrophilic attack. The aromatic rings and hydrogen atoms would exhibit positive potential (blue areas), marking them as potential sites for nucleophilic interaction. These calculations are crucial for understanding how the molecule interacts with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates the molecule's overall polarity, influencing its solubility and intermolecular forces. |

| Total Energy | Varies with method | A measure of the molecule's stability at its optimized geometry. |

| Mulliken Atomic Charges | O(carbonyl): ~ -0.5e, O(ether): ~ -0.4e | Quantifies the partial charges on individual atoms, highlighting the most electronegative centers. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich xanthene ring system, particularly the fused benzene (B151609) rings and the ether oxygen atom. This suggests that the molecule would act as a nucleophile through this part of its structure. The LUMO, conversely, is likely to be centered on the ethyl acetate group, specifically around the antibonding π* orbital of the carbonyl group (C=O). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Location | Implied Reactivity |

| HOMO | -6.5 | Xanthene aromatic system | Nucleophilic center, site of oxidation |

| LUMO | -1.2 | Ethyl acetate (carbonyl group) | Electrophilic center, site of reduction |

| HOMO-LUMO Gap | 5.3 | --- | Indicates high kinetic stability |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. nih.gov

NMR Spectroscopy: DFT methods can calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. For this compound, predictions would show distinct signals for the aromatic protons on the xanthene core, a unique signal for the proton at the C9 position, and characteristic signals for the methylene (B1212753) and ethyl protons of the acetate group. pitt.edusigmaaldrich.com

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be computed. For this molecule, calculations would predict strong absorption bands corresponding to the C=O stretch of the ester, C-O stretches of the ether and ester, aromatic C-H stretches, and aliphatic C-H stretches.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Shift/Frequency |

| ¹H NMR | Aromatic Protons (xanthene) | 7.0-7.5 ppm |

| ¹H NMR | Methine Proton (-CH-) at C9 | ~5.0 ppm |

| ¹H NMR | Methylene Protons (-CH₂-) | ~2.6 ppm |

| ¹H NMR | Ethyl Protons (O-CH₂-CH₃) | ~4.1 ppm (quartet), ~1.2 ppm (triplet) |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| ¹³C NMR | Aromatic Carbons | 115-155 ppm |

| IR | Carbonyl Stretch (C=O) | ~1735 cm⁻¹ |

| IR | Ether C-O Stretch | ~1250-1050 cm⁻¹ |

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational analysis of this compound involves identifying its most stable three-dimensional structures. The xanthene core is largely rigid, but the ethyl acetate side chain possesses rotational freedom around its single bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. Energy minimization calculations are then used to locate the lowest-energy conformers (global and local minima). This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn affects its ability to interact with other molecules or biological targets. The most significant conformational flexibility arises from the rotation around the C9-CH₂ bond and the C-O bonds within the ester group.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the compound's dynamic behavior. nih.gov An MD simulation of this compound, typically placed in a simulated box of solvent like water or chloroform, would reveal how the molecule behaves in a solution.

The simulation trajectory would show the flexibility of the ethyl acetate side chain, the interactions between the molecule and the solvent, and the stability of its various conformations. researchgate.net Analysis of parameters such as the root-mean-square deviation (RMSD) of the atomic positions can quantify the structural stability of the molecule over the simulation time. These simulations are invaluable for understanding how the molecule explores its conformational space and interacts with its environment on a nanosecond timescale.

In Silico Approaches for Molecular Recognition and Interaction Mechanisms

In silico methods are instrumental in elucidating how molecules like this compound might interact with biological targets. These computational techniques provide a molecular-level understanding that can guide further experimental work.

Molecular Docking Studies for Ligand-Target Binding Prediction

Xanthene derivatives have been the subject of numerous molecular docking studies to explore their binding modes with different proteins. For instance, various synthesized xanthene derivatives have been docked against target proteins to investigate their hypothetical binding modes, with studies reporting binding energies indicating stable interactions. jchr.org In one study, xanthene-based thiosemicarbazones were designed and synthesized, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. tandfonline.com Molecular docking of these compounds revealed that the xanthene scaffold is crucial for binding to AChE. tandfonline.com

Furthermore, in the context of anticancer research, the interaction of xanthene derivatives with DNA has been investigated. researchgate.net Docking studies of potent antiproliferative xanthene compounds with calf thymus DNA (CT-DNA) suggested that these molecules interact via groove binding. researchgate.netsrce.hr The binding energies calculated from these docking studies supported the in vitro experimental results, demonstrating the predictive power of this computational approach. researchgate.net

These studies collectively suggest that the xanthene core of this compound provides a versatile scaffold for interacting with a range of biological macromolecules. The specific nature of the ethyl acetate group at the 9-position would further influence its binding affinity and selectivity towards particular targets.

Table 1: Examples of Molecular Docking Studies on Xanthene Derivatives

| Xanthene Derivative Class | Target Protein/Molecule | Key Findings |

| General Xanthene Derivatives | Various Target Proteins | Lowest binding energies confirmed protein binding. jchr.org |

| Xanthene-based Thiosemicarbazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Xanthene scaffold is important for AChE binding. tandfonline.com |

| Antiproliferative Xanthenes | Calf Thymus DNA (CT-DNA) | Interaction occurs via groove binding with significant binding energies. researchgate.netsrce.hr |

| Marine and Synthesized Xanthenes | SARS-CoV-2 Main Protease and Papain-like Protease | Xanthenes emerged as promising inhibitor scaffolds. researchgate.net |

Enzyme Kinetic Mechanisms Elucidation through Computational Modeling

Computational modeling plays a crucial role in understanding the kinetics of enzyme-catalyzed reactions. mdpi.com While specific studies on the enzyme kinetics of this compound are not available, the general principles of computational modeling of enzyme kinetics can be applied. Such studies often involve determining the kinetic parameters and reaction mechanisms. nih.gov Acetate kinase, for example, is an enzyme whose activity can be assayed to understand its kinetic properties, which has been facilitated by the development of novel continuous assays. nih.gov

For xanthene-related compounds, computational studies have been performed on xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net These studies have used methods like Density Functional Theory (DFT) to model the transition state structures of the enzyme's active site when bound to guanine (B1146940) analogues. researchgate.net Such computational approaches help in understanding the reactivity of substrates and can aid in the design of potential inhibitors. researchgate.net

Given that this compound possesses an ester group, its interaction with esterase enzymes could be a subject of future computational and experimental kinetic studies. These studies would likely involve modeling the binding of the substrate to the enzyme's active site, followed by simulation of the catalytic steps to elucidate the reaction mechanism and determine kinetic parameters.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Although no specific QSAR studies have been reported for this compound, research on related xanthone (B1684191) derivatives provides valuable insights. Xanthones, which are structurally similar to xanthenes, have been the subject of QSAR studies to explore their anticancer activities. nih.gov A QSAR model was developed for a series of xanthone derivatives against the HeLa cell line, which successfully predicted the anticancer activities of newly designed compounds. nih.gov The model identified several molecular descriptors, such as dielectric energy, hydroxyl group count, and LogP, that were significantly correlated with the anticancer activity. nih.gov

Similarly, 3D-QSAR studies have been performed on xanthene derivatives to understand their antiproliferative activity. researchgate.net These studies are crucial in drug discovery for designing new compounds with enhanced biological activity. researchgate.net For other classes of compounds like flavonoids, machine learning-driven QSAR models have been developed to accelerate the optimization of lead compounds for anticancer activity. researchgate.net

A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing or computationally generating a set of structurally related molecules and experimentally determining their biological activity. Subsequently, various molecular descriptors would be calculated for each molecule, and a mathematical model would be built to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Key Molecular Descriptors in QSAR Studies of Related Compounds

| Compound Class | Biological Activity | Key Molecular Descriptors |

| Xanthone Derivatives | Anticancer (HeLa cell line) | Dielectric energy, Group count (hydroxyl), LogP, Shape index, Solvent-accessible surface area. nih.gov |

| Xanthene Derivatives | Antiproliferative | (Not specified in abstract) researchgate.net |

| Flavone Derivatives | Anticancer | (Not specified in abstract) researchgate.net |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for modeling reaction mechanisms, offering insights into the energetic and structural changes that occur during a chemical transformation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a fundamental level involves the characterization of the potential energy surface, with a particular focus on locating transition states and mapping the reaction pathways. The transition state is a critical point on the reaction path that separates reactants from products. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the minimum energy path from the transition state down to the reactants and products, thus confirming that the identified transition state correctly connects the desired species. iastate.eduscm.com

While no specific transition state or IRC analyses for reactions involving this compound are documented, the methodologies are well-established. For instance, in the context of enzyme catalysis, modeling the transition state structures is essential for understanding the reaction mechanism. researchgate.net IRC calculations are a conclusive method for verifying that the correct transition state has been found. protheragen.ai The analysis of the IRC can reveal detailed information about the structural changes, such as bond lengths and angles, as the reaction progresses. github.io

A hypothetical study on the hydrolysis of this compound would involve first locating the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. An IRC calculation would then be performed to follow the reaction path, showing the formation of the tetrahedral intermediate and its subsequent breakdown to the carboxylate and alcohol products.

Computational Insights into Radical and Ionic Pathways

Chemical reactions can proceed through various mechanisms, including those involving radical or ionic intermediates. Computational chemistry is instrumental in distinguishing between these pathways by calculating the energies of the intermediates and transition states for each proposed mechanism.

For the xanthene scaffold, radical reactions have been a subject of investigation. A metal-free radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides has been developed to synthesize xanthen-9-sulfone derivatives. rsc.org Mechanistic studies, likely supported by computational evidence, suggest the generation of sulfonyl radicals. rsc.org The oxidation of xanthene can also proceed through a radical mechanism, involving hydrogen atom abstraction to form a xanthyl radical. nih.gov

Computational methods are increasingly used to predict the outcomes of radical reactions. numberanalytics.com Machine learning models are being developed to predict mechanistic pathways for radical reactions, which can be quite complex. neurips.ccnih.gov

In the case of this compound, both radical and ionic reaction pathways could be envisaged depending on the reaction conditions. For example, the ester group could undergo hydrolysis via an ionic mechanism. On the other hand, the C-H bond at the 9-position of the xanthene ring is benzylic and could be susceptible to radical abstraction. Computational modeling could be employed to compare the activation barriers for these competing pathways under different conditions, thereby predicting the most likely reaction outcome.

Exploration of Derivatives and Analogues of Ethyl 9h Xanthen 9 Yl Acetate

Systematic Synthesis of Structurally Modified Analogues

The synthesis of derivatives and analogues of ethyl (9H-xanthen-9-yl)acetate is often achieved through multi-step reaction sequences. These methods allow for the introduction of a wide array of substituents and functional groups, providing a basis for detailed structure-function relationship studies.

The reactivity and properties of the xanthene and xanthone (B1684191) cores are significantly influenced by the nature and position of substituents. The synthesis of these derivatives often starts from appropriately substituted precursors. For instance, the condensation of substituted salicylaldehydes with dimedone or 1,3-cyclohexanedione (B196179) is a common strategy to produce a variety of 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-ones. researchgate.net

The introduction of electron-donating or electron-withdrawing groups onto the aromatic rings of the xanthene nucleus can alter its electronic properties. For example, the presence of a nitro group has been shown to confer significant biological activity in some organic molecules. pmf.unsa.ba Similarly, the incorporation of halogen atoms, such as bromine, at specific positions on the aryl ring of xanthene derivatives has been found to be a crucial factor in their antimicrobial activity. pmf.unsa.ba

The synthesis of 14-substituted-14H-dibenzo[a,j]xanthene derivatives has been achieved through the condensation of β-naphthol with various aryl or alkyl aldehydes. mdpi.com This highlights the versatility of synthetic methods in creating a broad spectrum of substituted xanthene cores.

A variety of catalysts have been employed to facilitate the synthesis of xanthene derivatives, including L-proline, researchgate.net metal ion-exchanged NaY zeolite, rsc.org and a synergetic catalytic system of bleaching earth clay and PEG-600. mdpi.com These catalytic systems often offer advantages such as operational simplicity, shorter reaction times, and environmentally friendly conditions. researchgate.netrsc.org

Modifications to the side chain at the 9-position of the xanthene ring are crucial for altering the molecule's properties. Starting from xanthene-9-carboxylic acid, a variety of derivatives can be synthesized. researchgate.net A common approach involves the formation of amides by reacting the carboxylic acid with primary or secondary amines using coupling agents like carbonyldiimidazole (CDI) or by first forming an acyl chloride. researchgate.net These amide derivatives can be further reduced to the corresponding amines. researchgate.net

For instance, the reaction of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with different amino compounds leads to the formation of corresponding imino derivatives. mdpi.com These imines can then undergo further reactions, such as cyclization with chloroacetic acid to form thiazolidine (B150603) derivatives. mdpi.com Another example is the reaction of an imino derivative with ethyl cyanoacetate, which, after elimination of ethanol (B145695) and hydrolysis, yields a monoamide of malonic acid derivative. mdpi.com

The synthesis of novel Schiff bases and their corresponding aldazines can be achieved through the reaction of a 4-formyl-2,3-dihydro-1H-xanthen-9-yl derivative with substituted anilines and hydrazine (B178648) hydrate. researchgate.net These modifications introduce new functional groups and significantly impact the spectral properties of the resulting compounds.

Structure-Function Relationship Investigations

The systematic synthesis of derivatives allows for detailed investigations into the relationship between the molecular structure and the chemical, spectroscopic, and biological properties of the compounds.

Impact of Structural Modifications on Chemical Reactivity

Structural modifications have a profound effect on the chemical reactivity of xanthene derivatives. The introduction of different substituents can influence the stability of intermediates and transition states in chemical reactions. For example, the reactivity of the lower substituent group on the xanthene backbone can be enhanced by specific structural changes. uri.eduuri.edu

Correlation between Structure and Spectroscopic Properties

A strong correlation exists between the structure of xanthene derivatives and their spectroscopic properties, such as absorption and emission spectra. The introduction of functional groups at the 9-position can significantly enhance the chemical and optical properties of xanthene dyes. researchgate.net

For instance, Schiff bases derived from a 4-formyl-2,3-dihydro-1H-xanthen-9-yl derivative exhibit absorption maxima in the range of 431–512 nm in acetonitrile. researchgate.net A Schiff base with an anthranilic acid substituent shows noticeable fluorescence in the yellow part of the spectrum, which is attributed to intramolecular hydrogen bonding and its zwitter-ionic structure. researchgate.net In contrast, an aldazine (B74668) derivative displays pronounced acidochromic properties, with a long-wavelength shift from 505 nm to 610 nm upon acidification. researchgate.net

The photophysical properties of xanthene dyes are also influenced by their structure. uri.eduuri.edu Modifications to the xanthene backbone can lead to bathochromic shifts in both absorption and emission spectra. uri.eduuri.edu

Influence of Structural Features on Molecular Interactions with Biomolecular Targets (mechanistic focus)

The interaction of xanthene derivatives with biomolecular targets is a key area of research, with a focus on understanding the underlying molecular mechanisms. nih.govresearchgate.netingentaconnect.com These interactions are highly dependent on the structural features of the xanthene derivatives.

Molecular docking studies have been employed to investigate the binding modes of xanthene derivatives with target proteins. researchgate.netjchr.org These studies can predict the binding affinity and identify key interactions, such as hydrogen bonding, between the ligand and the target. jchr.org For example, docking studies of xanthene derivatives with DNA have suggested that they can interact via groove binding. srce.hr

The nature of substituents on the xanthene core can significantly influence these interactions. For instance, the presence of a methoxy (B1213986) (OCH3) substituent on xanthene derivatives has been linked to distinct intracellular mechanisms of action in different cell lines. researchgate.net The synthesis of 9-xanthenyl derivatives, through the condensation of xanthydrol with sulfonamides and anilines, has been explored to discover compounds that can inhibit bacterial resistance mechanisms like efflux pumps and quorum sensing. mdpi.com Intermolecular interactions between these compounds and the substrate-binding site of proteins like AcrB have been observed, with the compounds predicted to fit into the binding site and interact with specific residues. mdpi.com

The biological activity of xanthene derivatives is often related to their tricyclic structure and is dependent on the substituents on the xanthene nucleus. tandfonline.com By modifying these substituents, the biological targets can be varied, highlighting the importance of structure-activity relationship (SAR) studies in the rational design of new bioactive molecules. nih.govresearchgate.netingentaconnect.com

Development of Novel Xanthene-Fused Heterocyclic Systems

The strategic functionalization of the xanthene core through the incorporation of fused heterocyclic rings has emerged as a compelling avenue in medicinal and materials chemistry. The reactive nature of the C9 position of the xanthene nucleus, particularly when activated by an acetate (B1210297) group as in this compound, provides a versatile platform for constructing novel polycyclic systems. Research in this area has focused on cyclocondensation reactions with various dinucleophiles to yield a diverse array of xanthene-fused heterocycles, including pyrimidines and their derivatives.

One notable approach involves the reaction of a xanthene precursor with urea (B33335) or thiourea, a classic method for the synthesis of pyrimidine-fused systems. While direct studies with this compound are not extensively documented in readily available literature, the analogous reaction of xanthydrol with urea to form dixanthylurea establishes the reactivity of the xanthene C9 position towards urea derivatives. This foundational reaction suggests the potential for this compound to participate in similar cyclization reactions.

A significant and widely utilized method for the synthesis of fused dihydropyrimidinones is the Biginelli reaction. This one-pot multicomponent reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgorganic-chemistry.orgjsynthchem.com The structural components of this compound, featuring an ester functionality at the C9 position, make it a candidate for variations of the Biginelli reaction. In such a scenario, the xanthene moiety could potentially act as the aldehyde equivalent or participate through a related cyclocondensation pathway. The synthesis of fused pyrimidines is known to significantly alter the physicochemical properties of the parent molecule, which can be crucial for various applications. nih.gov

Although specific examples detailing the direct use of this compound in the synthesis of novel fused heterocyclic systems are not prevalent in the reviewed literature, the established reactivity of the xanthene core and the versatility of reactions like the Biginelli synthesis provide a strong basis for its potential in this field. Future research may explore the reaction of this compound with a variety of dinucleophilic reagents, such as amidines and guanidine, to expand the library of xanthene-fused heterocyclic systems.

Advanced Applications in Chemical Research and Materials Science

Design and Application of Photoactivatable Compounds

Photoactivatable compounds, often referred to as photocages, are molecules that can be activated by light to release a specific substance or to switch their properties. This ability to use light as an external trigger provides researchers with exceptional spatial and temporal control over chemical and biological processes. acs.org The xanthene framework is particularly valuable in this field due to its well-defined photochemical reaction pathways and high fluorescence quantum yields. rsc.org

Photoremovable protecting groups (PPGs) are a cornerstone of photoactivated chemistry, enabling the controlled release of a wide range of molecules, from simple ions to complex bioactive agents like neurotransmitters. acs.org The xanthene moiety has been successfully engineered into highly efficient PPGs. acs.org

These systems operate through a light-induced cleavage mechanism. Upon irradiation, the xanthene scaffold absorbs a photon, leading to the formation of a xanthene radical cation. acs.org This intermediate is key to the subsequent cleavage of a covalent bond, typically at the C-9 position, which releases the protected molecule. acs.org Researchers have developed xanthene-based systems that are sensitive to specific wavelengths of light, including visible and near-infrared (NIR) light, which are more biocompatible and allow for deeper tissue penetration than UV light. acs.orgnih.gov A key advantage of some xanthene-based PPGs is the ability to achieve wavelength-selective release, where different functionalities attached to a single monochromophoric system can be released by using different wavelengths of light. acs.org

The application of xanthene-based PPGs is central to the creation of light-controlled release systems for small molecules, a strategy with significant potential in materials science and medicine. nih.govnih.gov One prominent application is in photoactivated chemotherapy (PACT), where a cytotoxic drug is rendered temporarily inactive by covalent linkage to a photocage. nih.gov